molecular formula C12H11Cl2N3O B13928208 2,6-Dichloro-4-morpholin-4-yl-quinazoline

2,6-Dichloro-4-morpholin-4-yl-quinazoline

Cat. No.: B13928208
M. Wt: 284.14 g/mol
InChI Key: JNRUZQNABBPNBK-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-morpholin-4-yl-quinazoline is a heterocyclic compound that features a quinazoline core substituted with two chlorine atoms at positions 2 and 6, and a morpholine ring at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-morpholin-4-yl-quinazoline typically involves the reaction of 2,4-dichloroquinazoline with morpholine. The reaction is carried out in an inert atmosphere using anhydrous solvents such as tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated systems for reaction monitoring and purification can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-morpholin-4-yl-quinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,6-Dichloro-4-morpholin-4-yl-quinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-morpholin-4-yl-quinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-morpholin-4-yl-quinazoline: Similar structure but with one chlorine atom.

    4-Morpholin-4-yl-5,6,7,8-tetrahydro-quinazoline: Similar core structure but with different substitutions.

Uniqueness

2,6-Dichloro-4-morpholin-4-yl-quinazoline is unique due to the presence of two chlorine atoms and a morpholine ring, which confer specific chemical and biological properties. These features make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

IUPAC Name

4-(2,6-dichloroquinazolin-4-yl)morpholine

InChI

InChI=1S/C12H11Cl2N3O/c13-8-1-2-10-9(7-8)11(16-12(14)15-10)17-3-5-18-6-4-17/h1-2,7H,3-6H2

InChI Key

JNRUZQNABBPNBK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2C=C(C=C3)Cl)Cl

Origin of Product

United States

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